

Technical Guide: Mass Spectrometry

Fragmentation of CAS 2682-98-6

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Compound of Interest

Compound Name: 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one
CAS No.: 2682-98-6
Cat. No.: B7762716

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2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one[1][2]

Executive Summary & Compound Identity

CAS 2682-98-6 is **2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one**, a critical Michael addition adduct formed between cyclohexanone and chalcone (1,3-diphenyl-2-propen-1-one).[1][2] In drug development, this compound serves as a versatile intermediate for synthesizing bioactive fused heterocycles, including hexahydroquinolines and chromenes, which exhibit anticancer and antimicrobial properties.

This guide provides a definitive mass spectrometry (MS) characterization of CAS 2682-98-6, focusing on distinguishing it from its precursors (chalcone and cyclohexanone) and structurally related analogs.[1] The fragmentation behavior is dominated by a Retro-Michael Addition mechanism, a phenomenon where the ionization energy drives the molecule to revert to its constituent starting materials in the gas phase.

Property	Details
Chemical Name	2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one
Molecular Formula	C ₂₁ H ₂₂ O ₂
Molecular Weight	306.40 g/mol
Core Structure	Cyclohexanone ring substituted at C2 with a 1,3-diphenylpropyl ketone chain
Key Application	Intermediate for hexahydroquinoline synthesis (anticancer agents)

Deep Dive: Fragmentation Mechanics of CAS 2682-98-6[1]

The mass spectrum of CAS 2682-98-6 is characterized by a weak molecular ion () and a series of fragments arising from the cleavage of the C-C bond formed during the Michael addition.

2.1 Primary Fragmentation Pathway: The Retro-Michael Cleavage

Upon electron impact (EI) ionization, the molecular ion (m/z 306) undergoes a Retro-Michael decomposition.[1] This pathway effectively reverses the synthetic bond formation, generating radical cations corresponding to the starting materials.

- Parent Ion (): m/z 306 (Often low intensity due to lability).
- Retro-Michael Product A: Chalcone radical cation (m/z 208).
- Retro-Michael Product B: Cyclohexanone radical cation (m/z 98).

Following this primary split, the spectrum becomes a superposition of the fragmentation patterns of chalcone and cyclohexanone.

2.2 Secondary Fragmentation (Chalcone Moiety)

The m/z 208 fragment (chalcone) further decays into highly stable aromatic ions, which typically dominate the base peak.

- m/z 105 (Base Peak): Benzoyl cation ($\text{C}_6\text{H}_5\text{CO}^+$). This is the most abundant ion, derived from the alpha-cleavage of the chalcone ketone.
- m/z 77: Phenyl cation (C_6H_5^+), formed by the loss of CO from the m/z 105 ion.
- m/z 131: Cinnamoyl cation ($\text{C}_6\text{H}_5\text{CH=CHCO}^+$), representing the other half of the chalcone molecule.^[1]

2.3 Secondary Fragmentation (Cyclohexanone Moiety)

The m/z 98 fragment decomposes via ring opening:

- m/z 55:

or

(Loss of

or

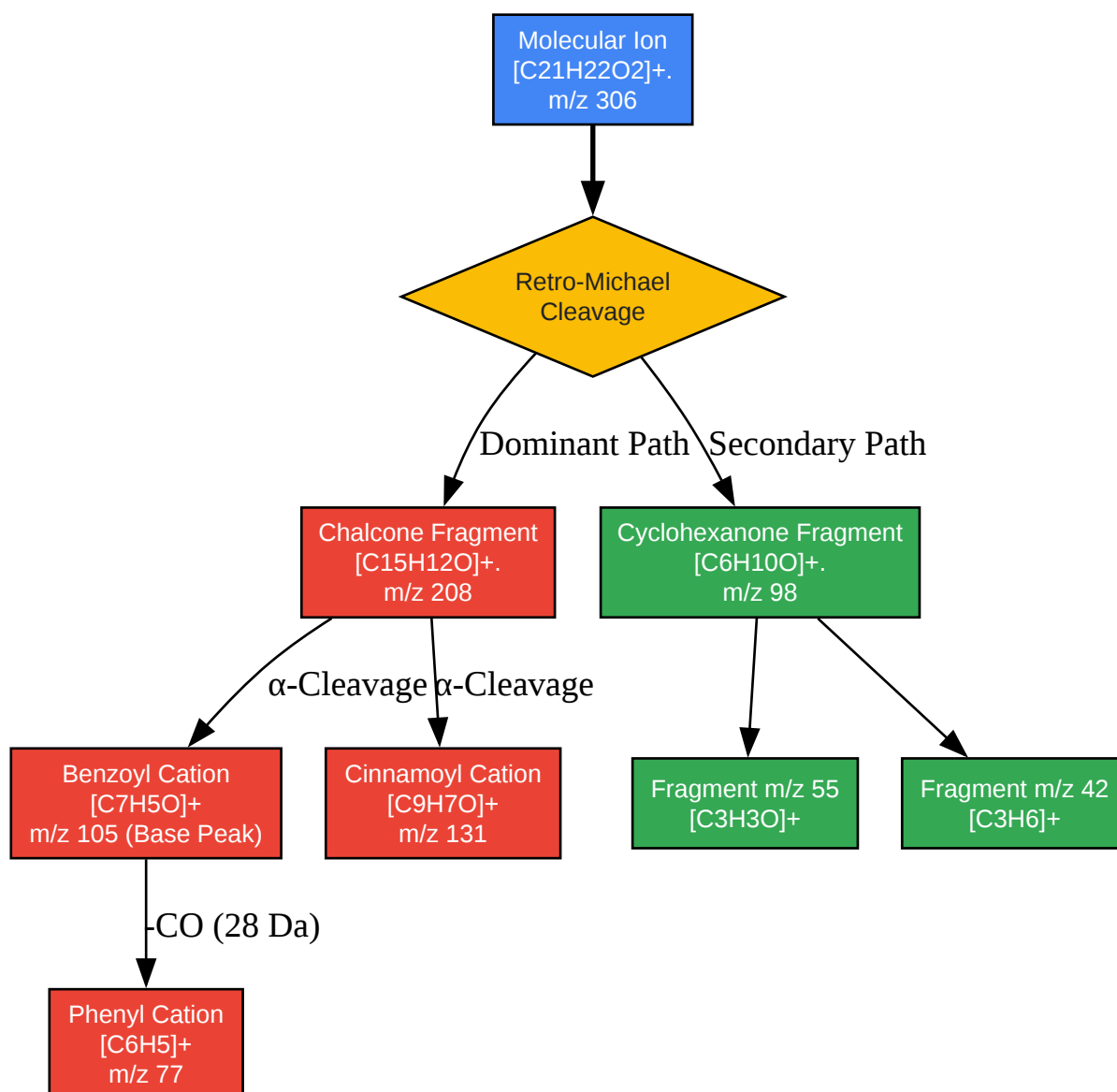
).

- m/z 42:

(Cyclopropane/Propene radical).

2.4 Diagnostic Pathway Diagram

The following Graphviz diagram visualizes the Retro-Michael fragmentation cascade.



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Caption: Retro-Michael fragmentation pathway of CAS 2682-98-6 showing the generation of characteristic chalcone and cyclohexanone ions.[1]

Comparative Analysis: Target vs. Alternatives

In synthesis and quality control, it is vital to distinguish the product (CAS 2682-98-6) from its starting material (Chalcone) and structural analogs (e.g., the cyclopentanone derivative).

Feature	CAS 2682-98-6 (Target)	Alternative 1: Chalcone (Precursor)	Alternative 2: Cyclopentanone Analog
CAS Number	2682-98-6	94-41-7	39745-17-0
Molecular Ion ()	m/z 306 (Weak)	m/z 208 (Strong)	m/z 292
Base Peak	m/z 105	m/z 105	m/z 105
Key Differentiator	Presence of m/z 306 and m/z 98 (Cyclohexanone ring)	Absence of m/z 306; Absence of m/z 98	Shifted Molecular Ion (-14 Da); Ring fragment m/z 84
Retention Time (GC)	Late Eluting (High MW)	Early Eluting	Intermediate
Mechanism	Retro-Michael + α -Cleavage	α -Cleavage	Retro-Michael + α -Cleavage

Technical Insight: While both the target and chalcone share the m/z 105 base peak, the absence of m/z 306 in the chalcone spectrum is the primary confirmation of conversion. Conversely, in the target spectrum, the appearance of m/z 208 is not an impurity but a fragment ion. Analyst Caution: Do not mistake the m/z 208 fragment in the target's spectrum for unreacted starting material. You must verify the chromatographic separation (Retention Time) to confirm purity.

Experimental Protocol: GC-MS Characterization

This protocol ensures the preservation of the molecular ion while providing sufficient energy for structural elucidation.

4.1 Sample Preparation

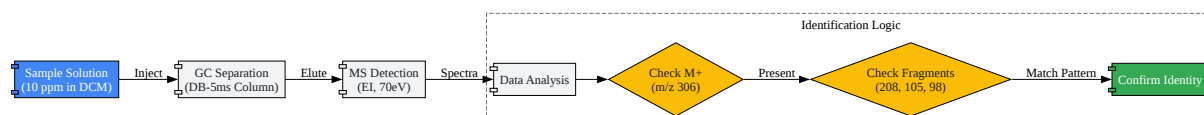
- Solvent: Dissolve 1 mg of CAS 2682-98-6 in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid alcohols to prevent transesterification or acetal formation in the injector.

- Concentration: Dilute to 10 ppm for full-scan analysis.
- Filtration: Filter through a 0.2 μm PTFE syringe filter to remove particulates.

4.2 GC-MS Parameters

- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25 μm .^[1]
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet Temperature: 250°C (Splitless mode for trace detection; Split 1:20 for purity checks).
- Oven Program:
 - Initial: 100°C (Hold 1 min)
 - Ramp: 20°C/min to 300°C
 - Final: 300°C (Hold 5 min)
- Ion Source (EI): 230°C, 70 eV.
- Mass Range: m/z 40 – 400.

4.3 Data Interpretation Workflow



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Caption: Step-by-step workflow for the GC-MS identification of CAS 2682-98-6.

References

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